

Tolpyralate: A Technical Guide to its Spectroscopic and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpyralate is a selective, post-emergence herbicide effective for the control of a wide range of broadleaf and grass weeds in corn (field corn, sweet corn, and popcorn).[1] As a member of the pyrazole and triketone chemical families, its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of new plant growth and eventual weed death.[1] This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **Tolpyralate**, along with detailed experimental protocols relevant to its analysis and synthesis.

Physicochemical Properties

Tolpyralate is an off-white solid with a molecular formula of C₂₁H₂₈N₂O₉S and a molecular weight of 484.52 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Tolpyralate



Property	Value	Reference
Melting Point	127 to 129 °C	[2]
Water Solubility (20°C)	26.5 mg/L	[2]
Vapor Pressure (25°C)	5.9 x 10 ⁻⁴ Pa (4.4 x 10 ⁻⁶ mm Hg)	[2]
Log K₀w (Octanol-Water Partition Coefficient)	1.9	[2]
Density	1.32 g/mL	[2]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	11 to 85 L/kgoc	[3]

Spectroscopic Analysis

The structural elucidation and characterization of **Tolpyralate** are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to confirming the molecular structure of **Tolpyralate**. The data presented in Table 2 was obtained in a chloroform-d (CDCl₃) solution.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Tolpyralate** in CDCl₃



¹H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)
1.42 (3H, t, J=7.2 Hz)	13.0
1.79 (3H, d, J=5.1 Hz)	14.4
2.37 (3H, s)	20.3
3.32 (3H, s)	42.6
3.48 (3H, s)	43.6
3.73 (3H, s)	55.2
3.81–3.83 (2H, m)	59.1
4.01–4.13 (2H, m)	71.6
4.24–4.27 (2H, m)	73.8
6.80 (1H, q, J=5.1 Hz)	100.9
7.28 (1H, d, J=8.1 Hz)	108.7
7.31 (1H, s)	123.1
7.90 (1H, d, J=8.1 Hz)	126.8
131.8	_
135.7	
142.3	_
147.3	_
152.1	_
154.2	_
155.7	_
189.1	<u> </u>

Data sourced from Tsukamoto et al., 2021.



Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with positive electrospray ionization (ESI) confirms the elemental composition of **Tolpyralate**.

Table 3: High-Resolution Mass Spectrometry Data for Tolpyralate

lon	Calculated m/z	Found m/z
[M+H]+	485.1588	485.1581

Data sourced from Tsukamoto et al., 2021.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-visible absorption spectrum of **Tolpyralate** varies with pH, indicating the presence of ionizable groups.

Table 4: UV-Visible Absorption Maxima (λ_{max}) and Molar Absorptivity (ϵ) of **Tolpyralate** at Different pH Values

рН	λ _{max} (nm)	ε (L·cm ⁻¹ ·mol ⁻¹)
1.0	259.6	14780
6.1	259.6	14980
13.3	253.0, 285.4, 310.2	11500, 7453, 8239

Data sourced from the U.S. EPA Human Health Risk Assessment, 2017.[2]

Infrared (IR) Spectroscopy

Information regarding the specific infrared absorption spectrum of **Tolpyralate** is not readily available in the reviewed public literature.

Mechanism of Action: Inhibition of 4-HPPD



Tolpyralate functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolism pathway in plants.[1] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. By blocking HPPD, **Tolpyralate** ultimately disrupts carotenoid formation, leading to the photo-destruction of chlorophyll and the characteristic bleaching symptoms observed in susceptible weeds.[1]



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Caption: Mechanism of action of **Tolpyralate** via inhibition of the 4-HPPD enzyme.

Experimental Protocols Synthesis of Tolpyralate

The synthesis of **Tolpyralate** involves a multi-step process starting from 2,6-dichlorotoluene. The general synthetic scheme is outlined below.



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Caption: General synthetic workflow for **Tolpyralate**.

Detailed Methodology (based on published procedures):

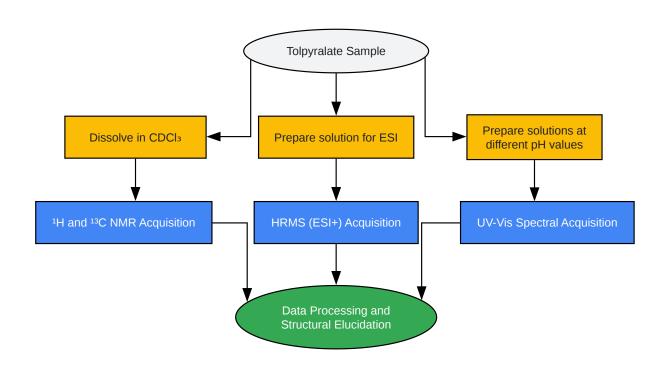


- Synthesis of 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene: A mixture of 2,6-dichlorotoluene and methanesulfonyl chloride is heated in the presence of iron (III) chloride. The product is isolated by crystallization.
- Synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzene: The product from the previous step is reacted with 2-methoxyethanol in the presence of a base via a nucleophilic aromatic substitution reaction.
- Synthesis of 3-(2-Methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid: The chlorinated intermediate undergoes palladium-catalyzed carbonylation under pressure with carbon monoxide and a base.
- Formation of the Benzoylpyrazole Intermediate: The benzoic acid is converted to its acid chloride, which is then reacted with 1-ethyl-5-hydroxypyrazole, followed by a rearrangement to yield the benzoylpyrazole.
- Synthesis of **Tolpyralate**: The benzoylpyrazole intermediate is alkylated with 1-chloroethyl methyl carbonate under phase-transfer catalysis conditions to yield **Tolpyralate**.

Spectroscopic Analysis Protocol

The following provides a general protocol for the spectroscopic analysis of **Tolpyralate**.





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Caption: Workflow for the spectroscopic analysis of **Tolpyralate**.

Methodology:

- NMR Spectroscopy:
 - Sample Preparation: Dissolve an appropriate amount of **Tolpyralate** in deuterated chloroform (CDCl₃).
 - Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.
 - Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use the residual solvent peak as the internal standard.
- Mass Spectrometry:
 - Sample Preparation: Prepare a dilute solution of **Tolpyralate** in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile).



- Instrumentation: Employ a high-resolution mass spectrometer, such as an LTQ Orbitrap
 XL, equipped with a positive electrospray ionization (ESI) source.
- Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]+
 ion.
- UV-Vis Spectroscopy:
 - Sample Preparation: Prepare a stock solution of Tolpyralate in a suitable solvent. Create
 a series of solutions with varying pH values (e.g., 1.0, 6.1, 13.3) using appropriate buffers.
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm) for each pH solution.

4-HPPD Inhibition Assay Protocol (General)

This protocol describes a general method for assessing the inhibitory activity of **Tolpyralate** against the 4-HPPD enzyme.

Methodology:

- Enzyme and Substrate Preparation:
 - Prepare a solution of recombinant 4-HPPD enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.0) containing L-ascorbic acid and FeSO₄.
 - Prepare a solution of the substrate, 4-hydroxyphenylpyruvate (HPP).
- Assay Procedure:
 - In a microplate or cuvette, combine the enzyme solution with varying concentrations of Tolpyralate (dissolved in a suitable solvent like DMSO).
 - Initiate the enzymatic reaction by adding the HPP substrate.



 Include positive (enzyme and substrate, no inhibitor) and negative (enzyme, no substrate) controls.

Detection:

 Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 320 nm), which corresponds to the formation or consumption of a product or substrate.

• Data Analysis:

- Calculate the percentage of inhibition for each concentration of **Tolpyralate** relative to the positive control.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and physicochemical properties of the herbicide **Tolpyralate**. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this compound. The detailed spectroscopic information, coupled with an understanding of its mechanism of action and synthetic pathway, forms a robust foundation for further research and development activities.

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- To cite this document: BenchChem. [Tolpyralate: A Technical Guide to its Spectroscopic and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419106#spectroscopic-analysis-and-properties-of-tolpyralate]

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